p-NH2-Bn-DTPA

描述

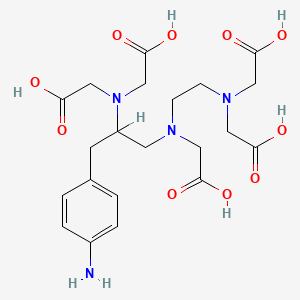

Structure

2D Structure

属性

IUPAC Name |

2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWPBDUNJUSES-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Functionalization of P Nh2 Bn Dtpa

Synthetic Pathways to p-NH2-Bn-DTPA Precursors

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.

Multi-step Organic Synthesis Approaches

A common and effective method for the synthesis of this compound begins with the commercially available amino acid, p-nitrophenylalanine. nih.gov This multi-step approach involves the initial protection of the amino group, followed by a series of reactions to construct the diethylenetriamine (B155796) backbone and introduce the acetic acid arms, culminating in the reduction of the nitro group to the desired amine.

A representative synthetic route can be summarized as follows:

Reaction with Ethylenediamine: The synthesis often commences by reacting p-nitrophenylalanine methyl ester with an excess of ethylenediamine. This step forms an amide linkage and introduces the first two nitrogen atoms of the diethylenetriamine backbone. nih.gov

Reduction of the Amide: The resulting amide is then reduced to an amine, typically using a reducing agent like borane (B79455) (BH3). nih.gov This converts the carbonyl group of the original amino acid into a methylene (B1212753) group, extending the diamine to a triamine structure.

Alkylation with Bromoacetic Acid: The three nitrogen atoms of the newly formed diethylenetriamine derivative are subsequently alkylated with bromoacetic acid. This reaction is carried out under basic conditions to deprotonate the amines, allowing them to act as nucleophiles and displace the bromide ions, thereby attaching the five acetic acid arms characteristic of DTPA. nih.gov

Reduction of the Nitro Group: The final step in forming the this compound precursor is the reduction of the nitro group on the benzyl (B1604629) ring to a primary amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govnih.gov This yields the target molecule, p-aminobenzyl-DTPA.

An alternative approach involves the direct alkylation of diethylenetriamine with p-nitrobenzyl bromide and tert-butyl bromoacetate (B1195939). rsc.org This method builds the entire chelator framework in a more direct fashion, though it may present challenges in controlling the regioselectivity of the alkylation.

Purification and Isolation Techniques

The purification of this compound and its precursors can be challenging due to the presence of multiple charged groups and potential byproducts from the multi-step synthesis. nih.gov A combination of chromatographic techniques is often employed to achieve high purity.

Ion-Exchange Chromatography is a particularly effective method for purifying aminopolycarboxylic acids like this compound. Cation-exchange chromatography is frequently utilized, where the positively charged ammonium (B1175870) groups of the compound at low pH bind to a negatively charged stationary phase. chromtech.com The product is then eluted by changing the pH or increasing the ionic strength of the mobile phase. chromtech.comresearchgate.netdiaion.comgoogle.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is another crucial technique for the purification and analysis of this compound and its derivatives. nih.govmacrocyclics.com This method separates compounds based on their hydrophobicity. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as trifluoroacetic acid (TFA). macrocyclics.com

Derivatization Strategies for Reactive Groups

The primary amine of the p-aminobenzyl group serves as a versatile handle for the covalent attachment of this compound to other molecules. Various derivatization strategies have been developed to introduce different reactive functionalities.

Isothiocyanate (SCN) Functionalization (e.g., p-SCN-Bn-DTPA)

The conversion of the primary amine to an isothiocyanate group is a widely used strategy to create a derivative that can readily react with primary amines on biomolecules to form a stable thiourea (B124793) linkage. nih.govnih.gov

The synthesis of p-SCN-Bn-DTPA is typically achieved by reacting this compound with thiophosgene (B130339) (CSCl2). nih.govgoogle.comcore.ac.uk The reaction is generally carried out in a two-phase system of water and a non-polar organic solvent like chloroform, often in the presence of a mild base to neutralize the HCl byproduct. google.compdx.edu

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Thiophosgene (CSCl2) | p-SCN-Bn-DTPA | Two-phase system (e.g., H2O/CHCl3), mild base |

Esterification for Protection/Deprotection (e.g., this compound-penta(t-Bu ester))

To facilitate certain synthetic manipulations, particularly in solid-phase peptide synthesis, the five carboxylic acid groups of DTPA are often protected as esters. The tert-butyl (t-Bu) ester is a common choice due to its stability under many reaction conditions and its relatively straightforward removal.

The synthesis of this compound-penta(t-Bu ester) can be accomplished by using tert-butyl bromoacetate as the alkylating agent during the synthesis of the DTPA backbone. kcl.ac.uk Alternatively, the unprotected this compound can be esterified. The precursor, p-nitrobenzyl-DTPA, is often used, and after the penta-tert-butyl ester is formed, the nitro group is reduced to the amine. nih.gov

Deprotection of the tert-butyl esters is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA). maynoothuniversity.ie This cleavage reaction is often performed in a solvent such as dichloromethane (B109758) (DCM) and may include a scavenger like triisopropylsilane (B1312306) (TIPS) to trap the released tert-butyl cations. maynoothuniversity.ie

| Protected Compound | Deprotection Reagent | Product |

| This compound-penta(t-Bu ester) | Trifluoroacetic Acid (TFA) | This compound |

Introduction of Other Amine-Reactive Linkers

Beyond the isothiocyanate group, the primary amine of this compound can be modified to introduce a variety of other amine-reactive linkers, expanding its utility in bioconjugation.

N-Hydroxysuccinimide (NHS) Esters: The amino group can be acylated with a bifunctional linker containing an NHS ester. For example, reaction with a succinimidyl ester of a dicarboxylic acid can introduce a new carboxylic acid functionality, which can then be activated as an NHS ester for subsequent coupling to amines. macrocyclics.com

Maleimides: For site-specific conjugation to molecules containing thiol groups (e.g., cysteine residues in proteins), a maleimide (B117702) group can be introduced. This is typically done by reacting the amino group of this compound with a maleimide derivative that has an amine-reactive functional group, such as an NHS ester. For example, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) can be used to attach a maleimide group. mdpi.commedchemexpress.com This creates a maleimido-mono-amide-DTPA derivative. macrocyclics.com

| Reactive Linker Type | Example Reagent | Target Functional Group on Biomolecule |

| N-Hydroxysuccinimide (NHS) Ester | Succinimidyl Acetate (B1210297) | Primary Amines |

| Maleimide | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Thiols (Sulfhydryls) |

Compound Names Table

| Abbreviation | Full Chemical Name |

| This compound | S-2-(4-Aminobenzyl)-diethylenetriaminepentaacetic acid |

| DTPA | Diethylenetriaminepentaacetic acid |

| p-SCN-Bn-DTPA | S-2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid |

| This compound-penta(t-Bu ester) | S-2-(4-Aminobenzyl)-diethylenetriaminepentaacetic acid penta-tert-butyl ester |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| TIPS | Triisopropylsilane |

| NHS | N-Hydroxysuccinimide |

| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate |

| Maleimido-mono-amide-DTPA | Diethylenetriamine-N,N,N”,N”-tetra-acetic acid-N'-maleimidoethylacetamide |

Structural Elucidation and Purity Assessment Methodologies

Confirming the chemical structure and assessing the purity of this compound and its derivatives are critical steps to ensure their suitability for research and clinical applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Structural Elucidation

The complex structure of this compound requires sophisticated analytical methods for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for structural confirmation. In studies of conjugates, the appearance of characteristic signals from the this compound moiety confirms its successful incorporation. For example, in a ¹H-NMR spectrum of a Gd-DTPA-conjugated nanoparticle, the aromatic protons of the benzyl group appeared as distinct doublets at chemical shifts of 7.07 ppm and 6.81 ppm. researchgate.net However, analyzing the compound can be challenging. The presence of a paramagnetic metal ion like Gd³⁺ can cause significant broadening of NMR peaks, rendering the technique ineffective. mdpi.com To overcome this, diamagnetic analogues, such as those using Lanthanum (La³⁺), are often prepared for NMR analysis to obtain well-resolved spectra. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its conjugates, confirming their identity. Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are commonly used. core.ac.ukgoogle.com For instance, MALDI-TOF-MS has been used to determine the number of this compound molecules conjugated to a protein (hapten density) by measuring the increase in the protein's molecular weight. hep.com.cn

| Technique | Sample | Observed Data | Reference |

|---|---|---|---|

| ¹H-NMR | PGG-PTX-DTPA-Gd conjugate | Aromatic protons at 7.07 ppm (d, J = 7.8 Hz, 2H) and 6.81 ppm (d, J = 7.8 Hz, 2H) | researchgate.net |

| MALDI-TOF-MS | BSA and this compound conjugate | Average molecular weight of 72,699 Da (compared to 66,492 Da for BSA alone) | hep.com.cn |

| ESI-MS | p-NO2-1B4M (a precursor) | m/e: 543 (M+1) | nih.gov |

Purity Assessment

Ensuring high purity is essential, particularly for materials intended for biological or medical use.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of this compound and its derivatives. macrocyclics.commacrocyclics.com Commercial suppliers often guarantee a purity of ≥95% as determined by HPLC. The technique is also used to monitor the progress of synthesis, such as the reduction of the nitro precursor. nih.gov For radiolabeled compounds, radio-HPLC systems equipped with a gamma or positron detector are used to assess radiochemical purity. nih.gov

Thin-Layer Chromatography (TLC): For radiolabeled compounds, radio-TLC is a rapid method to check for radiochemical purity and monitor labeling reactions. For example, the chelation of p-NH2-Bn-NOTA (a related chelator) with ⁶⁴Cu and ⁶⁸Ga was monitored by radio-TLC, which confirmed a high radiochemical purity of >94%. acs.org

| Technique | Compound | Purity Specification / Result | Reference |

|---|---|---|---|

| HPLC | This compound | ≥ 95% | macrocyclics.com |

| HPLC | p-NH2-Bn-CHX-A”-DTPA | ≥ 95% | macrocyclics.com |

| HPLC | DTPA-peptide conjugates | ≥ 92% | google.com |

| Radio-HPLC | ⁶⁴Cu-labeled DTPA-rituximab | 96.8% ±1.8% | nih.gov |

| Radio-TLC | ⁶⁴Cu/⁶⁸Ga-labeled p-NH2-Bn-NOTA | > 94% | acs.org |

Bioconjugation Methodologies for P Nh2 Bn Dtpa

Strategies for Covalent Attachment to Biomolecules

The covalent attachment of p-NH2-Bn-DTPA to biomolecules is achieved through various chemical reactions that target specific functional groups on the biomolecule. The choice of strategy depends on the nature of the biomolecule, the desired number of chelators per molecule, and the need for site-specificity.

Amine-Reactive Conjugation Chemistry

The primary amino group (-NH2) on the benzyl (B1604629) moiety of this compound is a versatile handle for a variety of amine-reactive conjugation chemistries. These methods are widely used due to the abundance of amino groups in proteins.

A common approach for conjugating this compound to proteins, such as antibodies, involves the formation of an amide bond with the N-terminal α-amino group or the ε-amino groups of lysine (B10760008) residues. biosyn.comtocris.com This is typically achieved by first modifying the this compound to an amine-reactive derivative.

For instance, the amino group of this compound can be converted to an isothiocyanate group (-NCS) to form p-SCN-Bn-DTPA. axispharm.comnih.gov This derivative readily reacts with the primary amines on a protein under mild basic conditions (typically pH 8.5-9.5) to form a stable thiourea (B124793) linkage. nih.gov This method has been successfully used to conjugate p-SCN-Bn-DTPA to the anti-CD20 antibody, rituximab (B1143277). nih.gov

Alternatively, the amino group can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This method, however, is more commonly employed in the reverse direction, where an NHS-ester-functionalized biomolecule reacts with the amine of this compound.

The reaction conditions for these conjugations are critical and need to be optimized to control the number of chelators attached per biomolecule and to avoid undesirable crosslinking or polymerization. biosyn.com

As mentioned above, the conversion of the primary amine of this compound to an isothiocyanate group (p-SCN-Bn-DTPA) is a key strategy for forming stable thiourea bonds with amine-containing biomolecules. axispharm.comnih.gov This method is highly efficient and proceeds under relatively mild conditions. The isothiocyanate group is electrophilic and readily attacked by the nucleophilic primary amines of proteins.

In a notable study, several bifunctional chelators, including p-SCN-Bn-DTPA, were conjugated to the antibody rituximab via thiourea bond formation. nih.gov This resulted in an average of 4.9 ± 0.9 chelators per antibody molecule, demonstrating the efficiency of this approach. nih.gov The general reaction involves incubating the isothiocyanate-derivatized chelator with the antibody in a suitable buffer, often a carbonate or bicarbonate buffer at a pH between 8.5 and 9.5, to ensure the deprotonation of the lysine ε-amino groups. tocris.comnih.gov

The formation of the thiourea linkage is a robust and widely adopted method for creating stable immunoconjugates for applications in nuclear medicine. bibliotekanauki.plwikipedia.orgorganic-chemistry.org

Reductive amination provides another avenue for conjugating this compound to biomolecules that possess aldehyde or ketone functionalities. harvard.eduorganic-chemistry.org This two-step process involves the initial formation of a Schiff base between the primary amine of this compound and a carbonyl group on the target biomolecule, followed by the reduction of the resulting imine to a stable secondary amine linkage. harvard.edu

This method is particularly useful when site-specific conjugation is desired. For example, the carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) (NaIO4) to generate reactive aldehyde groups. biorxiv.org These aldehydes can then be specifically targeted by the amine of this compound.

A variety of reducing agents can be employed for the second step, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being among the most common due to their selectivity for imines over carbonyls. harvard.edu The reaction is typically carried out at a controlled pH to facilitate both Schiff base formation and reduction. harvard.edubiorxiv.org For instance, reductive amination-based glycoprotein (B1211001) conjugation has been optimized using a morpholine (B109124) borane (B79455) reducing agent in a sodium acetate (B1210297) buffer at pH 5. biorxiv.org

Carboxyl-Reactive Conjugation Chemistry (e.g., EDC-mediated coupling)

While less common for this compound itself due to its primary amine, the principle of carboxyl-reactive conjugation is highly relevant. In this approach, the carboxyl groups of a biomolecule (e.g., on aspartic acid or glutamic acid residues) are activated to react with the primary amine of this compound.

The most widely used method for this activation is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). thermofisher.comthermofisher.com EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate can then react with a primary amine to form a stable amide bond, with the release of a soluble urea (B33335) byproduct. thermofisher.com

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. thermofisher.com EDC couples NHS to the carboxyl group, forming a more stable NHS ester intermediate that is still highly reactive towards primary amines. thermofisher.com This two-step procedure allows for better control over the conjugation process. The activation step with EDC and NHS is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is favored at a pH of 7-8. thermofisher.com

This EDC/NHS chemistry can be used to conjugate this compound to biomolecules rich in carboxyl groups or to other molecules that have been functionalized with a carboxyl group for this purpose.

Site-Specific Conjugation Approaches

The random conjugation of chelators to lysine residues can sometimes lead to heterogeneous products with varying numbers of chelators per antibody and potential loss of antigen-binding affinity. biosyn.comresearchgate.net To overcome these limitations, site-specific conjugation methods have been developed to attach this compound to a precise location on the biomolecule. nih.govmdpi.com

One strategy involves the introduction of unique reactive handles into the biomolecule through genetic engineering. nih.gov For example, cysteine residues can be engineered into specific sites on an antibody. mdpi.com The thiol group of the cysteine can then be targeted by a maleimide-functionalized this compound derivative.

Another approach utilizes enzymatic methods. nih.gov For instance, transglutaminase can be used to form a covalent bond between the primary amine of this compound and the side chain of a specific glutamine residue on a protein. mdpi.com

Azo coupling represents another innovative site-specific strategy. acs.orgnih.gov In this method, the primary amine of this compound can be converted into a diazonium salt. acs.orgnih.gov This reactive species can then undergo an electrophilic aromatic substitution with the electron-rich side chains of tyrosine residues on a protein, forming a stable diazo linkage. acs.orgnih.govacs.orgresearchgate.netresearchgate.net This reaction is typically performed under mild conditions, making it suitable for sensitive biomolecules. acs.orgnih.gov Research has shown the successful azo coupling of a 111In-labeled this compound diazonium salt to tyrosine-containing polymers. nih.gov

These site-specific methods offer the advantage of producing homogeneous and well-defined bioconjugates, which is crucial for the development of next-generation targeted radiopharmaceuticals. researchgate.netmdpi.com

Data Tables

Table 1: Comparison of Bioconjugation Strategies for this compound

| Conjugation Strategy | Reactive Group on Biomolecule | Bond Formed | Key Reagents | Typical pH | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Amine-Reactive (Thiourea) | Primary amines (Lysine, N-terminus) | Thiourea | p-SCN-Bn-DTPA | 8.5 - 9.5 | High efficiency, stable bond | Random conjugation, potential for heterogeneity |

| Reductive Amination | Aldehydes, Ketones | Secondary amine | NaBH3CN, NaBH(OAc)3 | 5.0 - 7.0 | Site-specific (with generated carbonyls) | Requires carbonyl group on biomolecule |

| Carboxyl-Reactive (EDC) | Carboxylic acids (Asp, Glu) | Amide | EDC, NHS/Sulfo-NHS | 4.5 - 7.5 | Targets abundant carboxyl groups | Can lead to crosslinking, two-step process often needed |

| Site-Specific (Azo Coupling) | Tyrosine | Diazo | Diazonium salt of this compound | ~9.0 | High site-specificity, mild conditions | Requires accessible tyrosine residues |

Table 2: Research Findings on this compound Conjugation

| Study Focus | Biomolecule | Conjugation Method | Key Finding | Reference |

|---|---|---|---|---|

| Chelator Comparison | Rituximab (Antibody) | Thiourea bond formation | Conjugation of p-SCN-Bn-DTPA resulted in an average of 4.9 chelators per antibody. | nih.gov |

| ELISA Development | Bovine Serum Albumin (BSA) | Glutaraldehyde cross-linking | This compound was successfully conjugated to BSA to create a coating antigen for a Pb2+ ELISA. | hep.com.cnresearchgate.net |

| Site-Specific Labeling | Tyrosine-containing polymers | Azo coupling | A diazonium salt of this compound was used for post-conjugation labeling with 111In. | nih.gov |

| Radiometal Labeling | Human Serum Albumin (HSA), Neurotensin (B549771) | Azo coupling | A 64Cu-labeled NOTA-diazonium salt (analogous approach) was conjugated to HSA and neurotensin. | acs.orgacs.orgresearchgate.netresearchgate.net |

Tyrosine-click Chemistry

Tyrosine-click chemistry represents a class of chemoselective reactions that target the phenol (B47542) side chain of tyrosine residues. These reactions are valued for their ability to proceed under mild, biocompatible conditions. While the term "click chemistry" often refers to copper-catalyzed or strain-promoted cycloadditions, in the context of tyrosine modification, it can also encompass other highly efficient and selective reactions. The p-aminobenzyl group of this compound can be chemically converted into a reactive diazonium salt, which then readily couples with the activated aromatic ring of tyrosine residues. This specific type of electrophilic aromatic substitution is also known as azo coupling and is a key example of a tyrosine-targeted bioconjugation reaction. ualberta.ca

Azo Coupling

Azo coupling is a versatile and established method for the chemoselective modification of tyrosine residues in peptides and proteins. researchgate.netresearchgate.net The process begins with the diazotization of the primary aromatic amine on the this compound molecule. This is typically achieved by reacting this compound with sodium nitrite (B80452) (NaNO₂) in an acidic medium at low temperatures (e.g., 4 °C). acs.org This reaction converts the amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺).

This in situ generated diazonium salt is an electrophile that readily attacks the electron-rich phenol side chain of tyrosine residues, which are common in many peptides and proteins. researchgate.netacs.org The electrophilic aromatic substitution occurs at the ortho position to the hydroxyl group of the tyrosine, forming a stable azo bond (-N=N-). ualberta.ca This reaction creates a diazo compound, covalently linking the DTPA chelator to the biomolecule. acs.org

This methodology has been successfully applied to label various biomolecules. Research using the structurally similar chelator p-NH2-Bn-NOTA has demonstrated the feasibility and efficiency of this approach. The pre-labeling approach, where the chelator is first complexed with a radiometal and then conjugated to the biomolecule, is often employed. acs.org For instance, after chelation with radionuclides like ⁶⁴Cu or ⁶⁸Ga, the resulting complex can be diazotized and subsequently coupled to tyrosine-containing biomolecules. researchgate.netacs.org

| Biomolecule | Chelator System | Radionuclide | Radiochemical Yield | Citation(s) |

| L-tyrosine | p-NH2-Bn-NOTA | ⁶⁴Cu | 80% | researchgate.netresearchgate.netacs.org |

| L-tyrosine | p-NH2-Bn-NOTA | ⁶⁸Ga | 56% | researchgate.netresearchgate.netacs.org |

| Neurotensin NT(8-13) | p-NH2-Bn-NOTA | ⁶⁴Cu | 45% | researchgate.netresearchgate.netacs.org |

| Neurotensin NT(8-13) | p-NH2-Bn-NOTA | ⁶⁸Ga | 11% | researchgate.netresearchgate.netacs.org |

| Human Serum Albumin (HSA) | p-NH2-Bn-NOTA | ⁶⁴Cu | 20% | researchgate.netresearchgate.netacs.org |

| This table presents research findings on azo coupling using p-NH2-Bn-NOTA, a chelator with the same reactive aminobenzyl group as this compound, illustrating the typical yields of this conjugation method. |

Conjugation to Peptides and Peptidomimetics

The conjugation of this compound and its derivatives to peptides is a cornerstone of developing targeted radiopharmaceuticals. mdpi.com Peptides that target specific receptors overexpressed on cancer cells can serve as vectors to deliver chelated radionuclides for imaging or therapy. nih.gov

Examples with Targeting Peptides (e.g., pHBSP, neurotensin, RGD)

The versatility of DTPA-based chelators is demonstrated by their conjugation to a wide array of targeting peptides.

pHBSP (peptide for liver fibrosis): In one study, p-NH2-DTPA was successfully conjugated to a peptide known as pPB-HAS, a targeting vector for liver fibrosis, for subsequent labeling with ¹¹¹In. uni-mainz.de

Neurotensin: Neurotensin analogues are used for imaging cancers that overexpress neurotensin receptors, such as exocrine pancreatic cancer. ru.nl Research has shown the successful conjugation of a diazotized p-NH2-Bn-NOTA (a close analogue of this compound) to the tyrosine-containing hexapeptide neurotensin fragment NT(8-13). researchgate.netresearchgate.netacs.org This highlights the applicability of the azo coupling method for modifying neurotensin peptides.

RGD Peptides: Arginine-glycine-aspartic acid (RGD) peptides target αvβ3 integrins, which are involved in angiogenesis and are overexpressed in various tumors. ru.nl Numerous studies have described the conjugation of DTPA and its derivatives to RGD peptides to create imaging agents. uni-mainz.deru.nl These peptide-drug conjugates (PDCs) are designed for the targeted delivery of cytotoxic agents or radionuclides to the tumor microenvironment. acs.orgnih.gov

| Peptide Target | Receptor/Process Targeted | Chelator/Derivative | Application Context | Citation(s) |

| pPB-HAS | Liver Fibrosis | p-NH2-DTPA | Diagnostic Imaging (¹¹¹In) | uni-mainz.de |

| Neurotensin (NT 8-13) | Neurotensin Receptor | p-NH2-Bn-NOTA | Diagnostic Imaging (⁶⁴Cu, ⁶⁸Ga) | researchgate.netresearchgate.netacs.orgacs.org |

| RGD Peptides | αvβ3 Integrin (Angiogenesis) | DTPA derivatives, p-SCN-Bn-H2dedpa | Diagnostic Imaging, Targeted Therapy | uni-mainz.deru.nl |

Linker Design and Influence on Conjugate Properties

The DTPA framework provides multiple carboxylate and amine groups that form a stable coordination complex with a metal ion. mdpi.combiosyn.com The stability of this complex is paramount, especially for therapeutic applications, to prevent the release of free radionuclides in vivo. While DTPA is effective for chelating metals like ¹¹¹In, derivatives such as CHX-A''-DTPA have been developed to improve stability for other radiometals. uni-mainz.deru.nl

The benzyl group in this compound provides a spacer between the chelator and the peptide, which can help minimize steric hindrance and preserve the peptide's binding affinity for its receptor. researchgate.net The choice of conjugation chemistry (e.g., azo coupling to tyrosine vs. amide bond formation at the N-terminus) also impacts the final structure and can influence the conjugate's biological properties. nih.gov Furthermore, modifications such as PEGylation can be incorporated alongside the chelator to improve the pharmacokinetic profile of the peptide conjugate. mdpi.com

Conjugation to Proteins and Antibodies

Beyond peptides, this compound and its derivatives are used to label larger proteins and antibodies, creating radioimmunoconjugates for imaging and therapy. biosyn.com

Non-specific (Lysine) Conjugation Strategies

The most common strategy for attaching chelators to antibodies and other proteins is through reaction with the primary amine groups (–NH₂) found on the side chains of lysine (Lys, K) residues and at the N-terminus of the polypeptide chains. thermofisher.com Since lysine residues are abundant and typically located on the protein surface, they are readily accessible for conjugation. thermofisher.com

This approach is considered "non-specific" or "random" because it targets multiple available lysine residues, potentially leading to a heterogeneous mixture of conjugates with varying numbers of chelators attached at different positions. researchgate.net

The p-aminobenzyl group of this compound can be converted to an isothiocyanate group (-NCS) to form p-SCN-Bn-DTPA. nih.gov This derivative is highly reactive toward primary amines, forming a stable thiourea bond. This method has been widely used to conjugate DTPA to antibodies like Rituximab. nih.gov Alternatively, DTPA anhydride (B1165640) can be used, which reacts with lysine residues to form stable amide bonds. medchemexpress.com Studies have also documented the conjugation of this compound to proteins like bovine serum albumin (BSA) and keyhole limpet hemocyanin (KLH), which relies on the reaction with surface lysine residues to create immunogens or coating antigens. hep.com.cnresearchgate.net While effective, a potential drawback of this random conjugation is that modification of lysine residues within the antigen-binding site of an antibody could impair its function. researchgate.net

Specific Antibody Conjugation (e.g., Fab fragments, Nanobodies)

The conjugation of this compound to smaller antibody fragments like Fab fragments and nanobodies is crucial for developing targeted imaging and therapeutic agents. These smaller fragments offer advantages over full-length antibodies, such as improved tumor penetration and faster clearance from the bloodstream. d-nb.info

Fab Fragments: The conjugation of chelators like DTPA derivatives to Fab fragments is a well-established method for creating radioimmunoconjugates. acs.orgacs.org For instance, the Fab fragment of Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR), has been conjugated with various bifunctional chelators, including a derivative of DTPA, for PET imaging. acs.orgacs.org While direct conjugation of this compound to Fab fragments is not explicitly detailed in the provided results, the general principle involves the reaction of the amine group of this compound with a suitable functional group on the Fab fragment. Often, this involves converting the amine to a more reactive species or modifying the antibody to present a compatible reactive partner. acs.orgacs.org

A common strategy for linking chelators to antibodies involves targeting lysine residues. nih.gov However, this can sometimes lead to random conjugation and potentially affect the antigen-binding site. nih.govacs.org Site-specific conjugation methods are therefore gaining favor to ensure a homogenous product with preserved immunoreactivity. acs.org

In a study focused on developing a kit for preparing ¹¹¹In-DTPA-trastuzumab Fab fragments, the Fab fragments were reacted with a 10-fold molar excess of diethylenetriaminepentaacetic acid (DTPA) dianhydride. researchgate.net This approach, while not using the aminobenzyl derivative, highlights a common method for attaching DTPA to Fab fragments.

Nanobodies: Nanobodies, being even smaller than Fab fragments, offer excellent tissue penetration and rapid clearance, making them ideal for radioimmunoimaging. d-nb.info The conjugation of chelators to nanobodies often involves either random conjugation to lysine residues or site-directed conjugation to an engineered cysteine residue. nih.gov For example, a HER2-targeting nanobody was conjugated with different bifunctional chelators, including a DTPA derivative, to select the optimal linker for radiolabeling with Lutetium-177. d-nb.info The most common chemistry involves using an N-hydroxysuccinimide (NHS) ester-activated chelator to react with the nanobody's lysines and N-terminal amine. nih.gov

The table below summarizes key aspects of conjugating chelators to antibody fragments based on related methodologies.

| Antibody Fragment | Typical Conjugation Strategy | Key Considerations | Reference |

| Fab Fragment | Reaction with lysine residues or engineered cysteines. Use of activated chelators (e.g., NHS esters, isothiocyanates). | Potential for random conjugation affecting binding affinity. Site-specific methods are preferred for homogeneity. | acs.orgacs.orgacs.orgresearchgate.net |

| Nanobody | Random conjugation to lysines or site-directed conjugation to a C-terminal cysteine. | Small size allows for rapid clearance and high-contrast imaging. Choice of chelator and conjugation method can impact stability and in vivo performance. | d-nb.infonih.gov |

Carrier Protein Conjugation (e.g., BSA, KLH) for Antigen Development

The conjugation of haptens, such as metal-chelate complexes, to large carrier proteins is a fundamental step in producing antibodies against small molecules that are not immunogenic on their own. Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are two of the most commonly used carrier proteins due to their large size and high immunogenicity. researchgate.net

In the context of developing an immunoassay for lead (Pb²⁺), this compound was conjugated to BSA to serve as a coating antigen. hep.com.cnresearchgate.net This was part of a strategy to generate polyclonal antibodies specific to DTPA-Pb chelates. hep.com.cnresearchgate.net To avoid antibodies that recognize the linker arm rather than the metal chelate, a different bifunctional chelator, p-SCN-Bz-DTPA, was conjugated to KLH to be used as the immunogen. hep.com.cnresearchgate.net

The process for conjugating this compound to BSA involved reacting the two molecules and then purifying the resulting conjugate. hep.com.cn The hapten density, which is the number of hapten molecules per carrier protein molecule, is a critical parameter for eliciting a strong and specific immune response. hep.com.cn In one study, it was determined that this compound substituted 29% of the free ε-amino groups on the surface of the BSA molecule. hep.com.cn The optimal hapten density for a BSA-based immunogen is generally considered to be in the range of 10–20 haptens per protein. hep.com.cn

The general steps for carrier protein conjugation for antigen development are:

Activation of the carrier protein or the hapten to create reactive functional groups.

Reaction of the hapten (in this case, this compound, which can be derivatized) with the carrier protein (e.g., BSA or KLH). thermofisher.comnih.gov

Purification of the conjugate to remove unconjugated hapten and protein. hep.com.cn

Characterization of the conjugate to determine the hapten-to-protein ratio. hep.com.cn

| Carrier Protein | Purpose in Immunoassay Development | Hapten Density Finding | Reference |

| Bovine Serum Albumin (BSA) | Used as a coating antigen in an ELISA for Pb²⁺ detection. | This compound substituted 29% of free ε-amino groups on the BSA surface. | hep.com.cnresearchgate.net |

| Keyhole Limpet Hemocyanin (KLH) | Used as the immunogen (when conjugated with p-SCN-Bz-DTPA-Pb) to raise antibodies against the Pb²⁺-chelate complex. | The optimal hapten density for immunogens is typically between 10 and 20. | hep.com.cnresearchgate.netnih.gov |

Conjugation to Nanoparticles and Polymeric Systems

The functionalization of nanoparticles with chelating agents like this compound is a key strategy for developing advanced diagnostic and therapeutic nanosystems. The DTPA moiety serves to chelate radiometals for imaging or therapy, while the nanoparticle platform provides a versatile scaffold for drug delivery and targeted accumulation.

Surface Functionalization of Polymeric Nanoparticles (e.g., PLGA)

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are biodegradable and biocompatible, making them excellent candidates for drug delivery systems. mdpi.comd-nb.info Surface modification of PLGA nanoparticles is often necessary to improve their properties, such as stability, circulation time, and targeting capability. d-nb.infonih.gov

One approach to enhance the utility of PLGA nanoparticles for applications like sentinel lymph node detection involves functionalizing their surface with this compound. nih.gov In a specific study, the terminal carboxylic acid groups already present on the surface of PLGA nanoparticles were activated and then reacted with the amine group of this compound. nih.gov This covalent conjugation significantly increased the availability of functional groups for complexing with Technetium-99m (⁹⁹mTc). nih.gov The resulting ⁹⁹mTc-DTPA-PLGA nanoparticles demonstrated a notable improvement in radiolabeling yield and stability compared to unmodified PLGA nanoparticles. nih.gov

The functionalized nanoparticles also showed enhanced biological performance, with a considerable increase in uptake in the sentinel node in a Wistar rat model. nih.gov This suggests that surface modification of PLGA by covalently coupling DTPA is a superior method for creating effective ⁹⁹mTc-labeled PLGA nanoparticle preparations. nih.gov

| Nanoparticle | Functionalization Method | Key Outcome | Reference |

| PLGA | Covalent coupling of this compound to terminal carboxylic acid groups on the nanoparticle surface. | Appreciable improvement in radiolabeling yield with ⁹⁹mTc and increased uptake in the sentinel lymph node. | nih.gov |

Attachment to Gold Nanostructures

Gold nanoparticles (AuNPs) and nanostructures are widely explored in nanomedicine due to their unique optical and electronic properties, large surface area-to-volume ratio, and biocompatibility. nih.govresearchgate.net They can be functionalized to serve as platforms for imaging and therapy. nih.govnih.gov

For applications in molecularly targeted radiosensitization, gold nanoparticles have been modified with bifunctional chelators to complex with gamma-emitting radioisotopes like ¹¹¹In. scholaris.ca In one study, a related chelator, p-SCN-Benzyl-DTPA, was covalently attached to the amine terminus of a thiol-terminated polyethylene (B3416737) glycol (PEG) chain (SH-PEG-NH2). scholaris.ca This radiolabeled polymer was then conjugated to the gold nanoparticle surface via the thiol group, which forms a stable bond with gold. nih.govscholaris.ca While this example uses the isothiocyanate derivative, the amine group of this compound could be similarly used to attach the chelator to a linker before conjugation to the gold surface.

Another strategy involves directly attaching a thiol-modified DTPA derivative to the surface of AuNPs for the chelation of gadolinium (Gd³⁺) to create MRI contrast agents. nih.gov The stable Au-S bond ensures robust attachment. nih.gov This approach highlights the versatility of using different functional groups to anchor DTPA chelators onto gold nanostructures.

| Nanostructure | Attachment Strategy | Application | Key Finding | Reference |

| Gold Nanoparticles (AuNPs) | Conjugation of a DTPA derivative (p-SCN-Bn-DTPA) to a PEG linker, which is then attached to the AuNP surface via a thiol group. | HER-2 targeted, ¹¹¹In-labeled AuNPs for radiosensitization of breast cancer. | Targeted AuNPs showed enhanced internalization in HER-2-positive tumor cells. | scholaris.ca |

| Gold Nanoparticles (AuNPs) | Attachment of thiol-modified DTPA to the AuNP surface via an Au-S bond for Gd³⁺ chelation. | Blood-brain barrier permeable platform for malignant glioma therapy and imaging. | Stable TAT-Au NP-Gd conjugates were obtained with approximately 120 Gd³⁺ molecules per Au NP. | nih.gov |

Conjugation to Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them effective drug delivery vehicles. nih.gov The surface of liposomes can be functionalized by incorporating lipids that have been chemically conjugated to targeting moieties or chelating agents. nih.govdovepress.com

The conjugation of DTPA to liposomes is a common strategy for radiolabeling. This is typically achieved by synthesizing a lipid-DTPA conjugate, which is then incorporated into the liposome (B1194612) during its formulation. mdpi.comdtu.dk For example, dimyristoylphosphoethanolamine-DTPA (DMPE-DTPA) has been mixed with other lipids to create liposomes that can be subsequently radiolabeled with ¹⁷⁷Lu. mdpi.com

While direct use of this compound in liposome formulation is not explicitly detailed in the search results, its amine group provides a handle for conjugation to a lipid headgroup, such as one containing a carboxylic acid or NHS ester, before incorporation into the liposome bilayer. nih.gov The resulting DTPA-functionalized liposomes can then be used for targeted delivery and radio-imaging or therapy. For instance, bombesin (B8815690) (BN)-conjugated liposomes incorporating a DTPA chelating agent were developed for theranostic purposes, demonstrating the integration of targeting peptides and chelators into a single liposomal system. dovepress.com The presence of the negatively charged DTPA on the outer vesicle membrane was confirmed by a significant decrease in the zeta potential of the liposomes. dovepress.com

| Nanocarrier | Conjugation Strategy | Purpose | Key Observation | Reference |

| Liposomes | Incorporation of a pre-synthesized lipid-DTPA conjugate (e.g., DMPE-DTPA) into the lipid bilayer during formulation. | Radiolabeling with therapeutic radionuclides like ⁹⁰Y or ¹⁷⁷Lu. | Achieved high radiolabeling efficiency (>95% for ⁹⁰Y). | mdpi.com |

| Liposomes | Co-aggregation with a synthetic amphiphilic monomer containing a DTPA chelating agent and a targeting peptide (Bombesin). | Development of targeted theranostic nanosystems. | The presence of DTPA on the surface was supported by a decrease in zeta potential. | dovepress.com |

Radiometal Chelation and Radiolabeling Applications

Principles of DTPA-Based Radiometal Complexation

The effectiveness of p-NH2-Bn-DTPA as a chelator is rooted in the well-established coordination chemistry of its DTPA backbone.

DTPA is a polyaminocarboxylic acid that can act as an octadentate ligand, utilizing its three nitrogen atoms and five carboxylate groups to form a stable cage-like structure around a metal ion. The formation constants for DTPA complexes with many metal ions are significantly high, indicating strong binding affinity. kcl.ac.uk The design of bifunctional chelators like this compound involves modifying the DTPA structure to include a reactive group for bioconjugation without compromising its metal-chelating capabilities. The introduction of a benzyl (B1604629) group on the carbon backbone, as in this compound, provides a site for the attachment of the amine functional group, which can then be used to link the chelator to a targeting molecule. openmedscience.com

The structural characteristics of the DTPA chelate play a crucial role in the stability of the resulting radiometal complex. The flexible, open-chain structure of DTPA allows it to accommodate a variety of metal ions with different coordination preferences. However, this flexibility can also lead to lower in vivo stability compared to more rigid macrocyclic chelators like DOTA. To enhance stability, derivatives of DTPA have been developed, such as those incorporating a cyclohexyl ring into the backbone (CHX-A''-DTPA), which pre-organizes the donor atoms for metal binding. acs.orgresearchgate.net While this compound itself does not have this rigidifying modification, the presence of the benzyl group can introduce some steric hindrance that may influence the kinetics and thermodynamics of metal complexation. acs.org The stability of the metal-chelate complex is a critical factor, as dissociation of the radiometal in vivo can lead to non-specific radiation dose to healthy tissues.

Radiolabeling with Diagnostic Radionuclides

This compound is versatile in its ability to chelate several medically relevant radionuclides. The following sections outline the radiolabeling protocols for Technetium-99m, Indium-111, and Gallium-68.

Technetium-99m is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal physical properties, including a 6-hour half-life and 140 keV gamma emission. nih.gov While direct labeling of biomolecules with 99mTc is possible, the use of a bifunctional chelator like this compound offers a more controlled and stable method.

A general protocol for labeling DTPA-conjugated molecules with 99mTc involves the reduction of pertechnetate (B1241340) (TcO4-), the form in which 99mTc is eluted from a generator, to a lower oxidation state, typically using a reducing agent like stannous chloride. The reduced 99mTc is then able to be complexed by the DTPA moiety. While specific protocols for this compound are not extensively detailed in standalone literature, they generally follow the established procedures for other DTPA-conjugates. nih.goviaea.org

Research Findings: Studies have shown that 99mTc-labeled DTPA conjugates can be prepared with high radiochemical purity. For instance, a study involving a 99mTc-labeled peptide conjugated via a DTPA derivative reported a radiolabeling yield of over 97%. The stability of such complexes in serum is also a critical parameter, with some studies showing high stability for several hours post-labeling. core.ac.uknih.gov

Table 1: Representative Data for 99mTc-DTPA Conjugate Radiolabeling

| Parameter | Value | Reference |

|---|---|---|

| Radiolabeling Yield | >97% | core.ac.uknih.gov |

| Serum Stability | High for several hours | |

| Imaging Application | Cardiac Ischemia Imaging | core.ac.uknih.gov |

Indium-111 is another important radionuclide for diagnostic imaging, with a half-life of 2.8 days and gamma emissions suitable for SPECT imaging. openmedscience.com this compound and its derivatives are frequently used for chelation of 111In.

The radiolabeling of this compound conjugates with 111In is typically a straightforward process that can be performed at room temperature. A typical protocol involves incubating the this compound-conjugated biomolecule with 111InCl3 in a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or citrate (B86180) buffer, at a slightly acidic to neutral pH. The reaction is generally rapid, with high radiochemical yields achieved within a short incubation period. openmedscience.comresearchgate.net

Research Findings: Research has demonstrated that this compound and its analogs can be quantitatively labeled with 111In at ambient temperatures. snmjournals.org However, studies comparing the in vitro stability of [111In][In(DTPA)]2- and [111In][In(p-NH2-Bn-CHX-A''-DTPA)]2- have shown that while they can be radiolabeled with high efficiency at room temperature, their stability over 24 hours is somewhat limited (88.3% and 89.9% intact, respectively), which can be a drawback for certain clinical applications. acs.org

Table 2: Research Findings on 111In-p-NH2-Bn-DTPA Derivative Complexation

| Parameter | Finding | Reference |

|---|---|---|

| Radiolabeling Condition | Ambient Temperature | researchgate.net |

| Radiochemical Yield | Quantitative (>99%) | snmjournals.org |

| 24h in vitro Stability | ~89.9% for [111In][In(p-NH2-Bn-CHX-A''-DTPA)]2- | acs.org |

| Application | Radiolabeling of nanoshells for SPECT/CT imaging | uni-mainz.de |

Gallium-68 is a positron-emitting radionuclide with a 68-minute half-life, making it ideal for positron emission tomography (PET) imaging. The use of 68Ga has been on the rise due to its availability from a 68Ge/68Ga generator. While macrocyclic chelators like NOTA and DOTA are often considered the gold standard for 68Ga chelation due to the high stability of the resulting complexes, acyclic chelators like DTPA and its derivatives have also been investigated. researchgate.net

Labeling of DTPA-conjugates with 68Ga typically requires heating at elevated temperatures (e.g., 95°C) for a short period in a buffered solution (e.g., sodium acetate) at an acidic pH. researchgate.net The radiochemical purity of the final product is then assessed using techniques like radio-HPLC or radio-TLC.

Research Findings: Studies have shown that while DTPA derivatives can be labeled with 68Ga, the stability of the resulting complexes can be a concern. For instance, challenging the stability of a 68Ga-p-SCN-Bn-DTPA complex with ions present in human serum showed a significant impact on its stability. However, derivatives like CHX-A''-DTPA have demonstrated improved stability and can be radiolabeled with 68Ga with high radiochemical yields at room temperature. This suggests that while this compound itself may not be the optimal chelator for 68Ga, its structural backbone is a key component in the development of more stable acyclic chelators.

Table 3: Research Findings on 68Ga-DTPA Derivative Complexation

| Parameter | Finding | Reference |

|---|---|---|

| Radiolabeling Condition | Often requires heating (e.g., 95°C) | researchgate.net |

| Radiochemical Yield | High (>95% for some derivatives) | |

| Complex Stability | Can be a concern, with some derivatives showing better stability | |

| Application | Development of radiopharmaceuticals for PET imaging | researchgate.net |

Copper-64 (64Cu) Radiolabeling Protocols

Copper-64 is a positron-emitting radionuclide with a half-life that is suitable for PET imaging. The chelation of 64Cu by this compound and its derivatives has been a subject of considerable research.

Studies comparing various bifunctional chelators have shown that while DTPA derivatives can be labeled with 64Cu, they often exhibit lower stability compared to macrocyclic chelators like DOTA and NOTA. For instance, when conjugated to the antibody rituximab (B1143277), 64Cu-DTPA-rituximab showed significantly lower serum stability than its macrocyclic counterparts, with less than 6% dissociation of 64Cu from macrocyclic conjugates over 48 hours. nih.gov This suggests that while labeling is possible, the in vivo stability of the resulting complex may be a concern, potentially leading to the release of the radionuclide and undesirable accumulation in non-target tissues.

Research has indicated that more transchelation of 64Cu to liver proteins occurs with 64Cu-p-NH2-Bn-DOTA than with some newer chelators, highlighting the ongoing efforts to improve in vivo stability. nih.gov In one study, the radiochemical purity of 64Cu-labeled DTPA-rituximab was found to be 96.8% ± 1.8%, which was lower than that achieved with macrocyclic chelators under the same conditions. nih.gov Efficient labeling of other chelators with 64Cu has been achieved at room temperature within 20 minutes, whereas DOTA-based conjugates sometimes require heating to 37°C. nih.gov

Table 1: Comparison of 64Cu-Labeled Immunoconjugates

| Chelator Type | Serum Stability (48h) | Notes |

|---|---|---|

| DTPA Derivatives | Poor | Exhibits lower stability compared to macrocyclic chelators. nih.gov |

| Macrocyclic (DOTA, NOTA, etc.) | High (<6% dissociation) | Generally demonstrates superior in vivo and in vitro stability. nih.gov |

Radiolabeling with Therapeutic Radionuclides

The chelation capabilities of this compound extend to therapeutic radionuclides, which are used in targeted radionuclide therapy to deliver cytotoxic radiation to cancer cells.

Yttrium-90 (90Y) Radiolabeling Protocols

Yttrium-90 is a pure beta-emitter and a commonly used therapeutic radionuclide. DTPA and its derivatives have been widely used for chelating 90Y. mdpi.com The development of radiopharmaceuticals often involves conjugating a bifunctional chelator like this compound to a targeting molecule. However, the stability of the resulting radiometal complex is crucial. While DTPA-based chelators can be radiolabeled with 90Y, research has focused on developing more stable alternatives to minimize the in vivo release of the radionuclide. springernature.com

Lutetium-177 (177Lu) Radiolabeling Protocols

Lutetium-177 is another important therapeutic radionuclide, emitting both beta particles for therapy and gamma rays that allow for imaging. DTPA derivatives have been successfully used to chelate 177Lu. mdpi.com However, similar to other radiometals, the stability of 177Lu-DTPA complexes can be a limitation. Studies have shown that while DTPA can be used for 177Lu labeling, macrocyclic chelators like DOTA often provide superior stability. acs.org For instance, a study comparing different chelators for 177Lu labeling of an antibody found that a squaric acid-derivatized DTPA analogue showed rapid labeling kinetics at room temperature, achieving high radiochemical yields. researchgate.net In contrast, the DOTA analogue required more stringent conditions. researchgate.net This highlights a trade-off between ease of labeling and complex stability.

Table 2: Radiolabeling Performance of Chelators with 177Lu

| Chelator Conjugate | Labeling Conditions | Radiochemical Yield (RCY) |

|---|---|---|

| AAZTA(Mullard, 2019 nih.gov)-SA-mAb | pH 7, RT, 90 min | >98% |

| AAZTA(Mullard, 2019 nih.gov)-SA-mAb | pH 7, 37°C, 90 min | >99% |

| DTPA-p-Bn-SA-mAb | pH 7, RT, 30 min | ~98-99% |

| CHX-A"-DTPA-p-Bn-SA-mAb | pH 7, RT, 10 min | 74% (no further increase) |

| DOTA-SA-mAb | pH 7, RT or 37°C | <2% |

Data from a study on labeling a model antibody (bevacizumab). researchgate.net

Other Therapeutic Radionuclides (e.g., Bismuth-213)

Bismuth-213 is an alpha-emitting radionuclide with potent cytotoxic effects, making it a candidate for targeted alpha therapy. DTPA and its derivatives have been utilized for chelating 213Bi. nih.gov However, studies have indicated that the stability of the resulting complexes can be a significant issue. For example, the kidney uptake of 213Bi was considerably high when DTPA was used as the chelator, suggesting in vivo dissociation of the radionuclide. nih.gov More stable derivatives like CHX-A''-DTPA have shown improved stability and lower kidney uptake, though still not matching the stability of macrocyclic chelators like DOTA. nih.gov

Gadolinium (Gd) Complexation for Magnetic Resonance Imaging (MRI) Research

Gadolinium (Gd3+) is a paramagnetic metal ion widely used as a contrast agent in MRI. The chelation of Gd3+ by ligands like this compound is essential to reduce its toxicity while maintaining its contrast-enhancing properties. core.ac.uk

Design of Gd-Chelates for Molecular MRI Probes

The design of Gd-based molecular MRI probes often involves conjugating a Gd-chelate to a targeting moiety to visualize specific biological processes or targets. nih.gov this compound serves as a bifunctional chelator in this context, allowing for the attachment of the Gd-DTPA complex to biomolecules. core.ac.uk

The stability of the Gd-chelate is of paramount importance. While Gd-DTPA has been a cornerstone of MRI contrast agents, research has shown that macrocyclic chelators like DOTA form more stable complexes with Gd3+. nih.gov The thermodynamic stability constant for Gd(DOTA)⁻ is significantly higher than that for Gd(DTPA)²⁻. nih.gov This increased stability translates to a lower risk of Gd3+ release in vivo. Despite this, DTPA derivatives continue to be explored in the design of novel MRI probes, often in the context of creating high molecular weight agents, such as dendrimer conjugates, to improve relaxivity and circulation time. nih.gov The goal is to enhance the T1 relaxation rate of water protons in the vicinity of the probe, leading to a brighter signal in T1-weighted images. core.ac.uknih.gov

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | 2-(4-Aminobenzyl)diethylenetriaminepentaacetic acid |

| DTPA | Diethylenetriaminepentaacetic acid |

| DOTA | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| NOTA | 1,4,7-Triazacyclononane-1,4,7-triacetic acid |

| CHX-A''-DTPA | Cyclohexyl-diethylenetriaminepentaacetic acid derivative |

| 64Cu | Copper-64 |

| 90Y | Yttrium-90 |

| 177Lu | Lutetium-177 |

| 213Bi | Bismuth-213 |

| Gd | Gadolinium |

Ligand Requirements for Paramagnetic Metal Ions

The design of coordination compounds for use with paramagnetic metal ions, particularly in applications like magnetic resonance imaging (MRI), involves a stringent set of requirements for the chelating ligand. rsc.org The primary biological necessity is for a compound with low toxicity, which is achieved by ensuring the metal ion does not readily release from the ligand in vivo. rsc.org This demands that the resulting metal complex is both thermodynamically stable and kinetically inert. rsc.orgacs.org

Paramagnetic metal ions such as Gadolinium(III) (Gd³⁺), which is preferred for its seven unpaired electrons, are toxic in their free, unchelated form. google.comopen.ac.uk Therefore, they must be encapsulated by a ligand to form a stable complex that prevents the release of the toxic metal ion and its subsequent binding to serum proteins or other endogenous complexing agents. rsc.orggoogle.com The ligand must bind the metal ion tenaciously. open.ac.uk Ligands based on diethylenetriamine (B155796) pentaacetic acid (DTPA), from which this compound is derived, are designed to meet this need. They are multidentate, anionic polyaminocarboxylate ligands that can form high-stability complexes with metal ions. rsc.orgcardiff.ac.uk The anionic nature of the ligand promotes strong binding to the metal cation. rsc.org For a complex to be effective, particularly as a contrast agent, it must remain intact and be excreted from the body completely and rapidly after its intended use. rsc.org

Evaluation of Radiometal Complex Stability

The stability of a radiometal complex is a critical parameter determining its suitability for in vivo applications. acs.org A stable complex must prevent the dissociation of the radiometal, which could otherwise lead to unwanted radiation doses to non-target tissues. acs.org Stability is assessed through several in vitro and in vivo methods, focusing on the thermodynamic and kinetic properties of the complex.

In Vitro Serum Stability Studies

In vitro serum stability assays are crucial for predicting the in vivo behavior of a radiolabeled complex. These studies involve incubating the radiometal complex in human or animal serum at physiological temperature (37 °C) and monitoring its integrity over time. nih.govnih.gov

Research on DTPA derivatives provides insight into the expected serum stability of this compound complexes. Studies on the closely related cyclohexyl analogue, p-NH2-Bn-CHX-A''-DTPA, when complexed with Indium-111, have shown inferior stability compared to newer or macrocyclic chelators. acs.org Specifically, the [¹¹¹In][In(p-NH2-Bn-CHX-A''-DTPA)]²⁻ complex demonstrated stabilities of 91.8 ± 1.8% after 1 hour, 89.9 ± 0.6% after 24 hours, and 90.1 ± 0.7% after 5 days of incubation in human serum. core.ac.uk This is in contrast to other systems, like [¹¹¹In][In(p-NO2-Bn-neunpa)]⁻, which showed stability of 97.8% over 5 days. core.ac.ukubc.ca

Table 1: In Vitro Serum Stability of ¹¹¹In-labeled DTPA Analogue

| Compound | Time Point | % Intact in Serum |

|---|---|---|

| [¹¹¹In][In(p-NH2-Bn-CHX-A''-DTPA)]²⁻ | 1 hour | 91.8 ± 1.8 |

| 1 day | 89.9 ± 0.6 | |

| 5 days | 90.1 ± 0.7 |

Data sourced from University of Groningen research. core.ac.uk

Furthermore, studies comparing various bifunctional chelators for Copper-64 (⁶⁴Cu) have revealed that immunoconjugates with DTPA derivatives exhibit poor serum stability. nih.gov For instance, after 48 hours in serum, the stability of ⁶⁴Cu-labeled rituximab conjugated with DTPA derivatives was significantly lower than that of conjugates with macrocyclic chelators. nih.gov This suggests that while DTPA-based complexes can be formed readily, their stability in the competitive biological environment of serum can be limited. nih.govnih.gov

Kinetic and Thermodynamic Stability Assessments

Thermodynamic stability refers to the strength of the bond between the metal ion and the ligand at equilibrium, often expressed as a stability constant (log K). cardiff.ac.uk DTPA and its derivatives are known to form thermodynamically stable complexes with a range of trivalent metal ions. nih.govmdpi.com For example, the Gd(DTPA)²⁻ complex has a very high formation constant, with log K values reported around 22-25. cardiff.ac.ukd-nb.info However, thermodynamic stability alone is not always a reliable predictor of in vivo performance. nih.gov For instance, the log K values for Cu²⁺ complexes with NOTA and DTPA are comparable (21.6 and 21.4, respectively), yet their serum stabilities are markedly different, highlighting the critical role of kinetic stability. nih.gov

Kinetic stability , or kinetic inertness, refers to the rate at which the complex dissociates or undergoes exchange reactions. d-nb.inforesearchgate.net This is often considered the most important parameter for predicting in vivo stability because it governs how well the complex resists dissociation when challenged by endogenous metals or ligands. usask.ca Acyclic chelators like DTPA and its derivatives generally exhibit faster complex formation but lower kinetic inertness compared to macrocyclic ligands such as DOTA. nih.gov This difference is attributed to the "macrocyclic effect," where the pre-organized structure of macrocycles leads to more kinetically inert complexes. usask.ca The rigidity of the ligand structure can improve kinetic stability; for example, the fusion of a trans-cyclohexyl ring into the DTPA backbone (as in CHX-A''-DTPA) was designed to enhance the kinetic inertness of its Yttrium-90 (⁹⁰Y) complex. uni-mainz.de

Table 2: Thermodynamic Stability Constants (log K) for DTPA with Various Metal Ions

| Metal Ion | log K Value |

|---|---|

| Gd³⁺ | ~22.5 |

| In³⁺ | ~29.0 |

| Y³⁺ | ~22.0 |

| Lu³⁺ | ~22.5 |

| Cu²⁺ | ~21.4 |

Note: These are approximate values for the parent DTPA ligand and may vary slightly for its derivatives.

Transchelation and Metal Ion Dissociation Studies

Transchelation is a process where the radiometal ion is transferred from its chelator to another competing ligand, such as an endogenous protein. usask.ca This dissociation in vivo is a significant concern, as the released radiometal can accumulate in non-target organs. acs.org The stability of a complex is often challenged by endogenous metal-binding proteins like transferrin and albumin, or by other metal ions present in the body. nih.govusask.ca

Studies on DTPA-coupled antibodies have shown that metallic radionuclides can dissociate in the harsh environment of serum. nih.gov For example, when ¹¹¹In is chelated to DTPA-coupled antibodies, it can be transchelated to the serum protein transferrin at a rate of about 9% per day in vivo. nih.gov Similarly, both ⁹⁰Y and Gadolinium-153 (¹⁵³Gd) dissociate from DTPA-antibody conjugates in serum at rates comparable to that of ¹¹¹In. nih.gov

The kinetic inertness of a complex is what determines its resistance to such transchelation reactions. usask.ca Complexes must be sufficiently robust to avoid releasing the metal when faced with challenges from endogenous ligands and cations in vivo. researchgate.net While DTPA derivatives form thermodynamically strong complexes, their acyclic nature can make them more susceptible to dissociation and transchelation compared to more kinetically inert macrocyclic systems. nih.govnih.gov

Pre Clinical Research Applications of P Nh2 Bn Dtpa Conjugates

Development of Molecular Imaging Probes

Conjugates of p-NH2-Bn-DTPA with targeting vectors have been explored for the development of molecular imaging agents across different modalities, including SPECT, PET, and MRI.

SPECT Imaging Agent Development (e.g., for Cardiac Ischemia, Sentinel Lymph Node Detection)

This compound conjugates have been investigated for SPECT imaging applications, leveraging its ability to chelate gamma-emitting radioisotopes like Technetium-99m (99mTc). One area of research involves the development of agents for cardiac ischemia imaging. For instance, a study aimed to synthesize and evaluate 99mTc-p-NH2-Bn-DTPA-(Lys-Dabcyl6,Phe7)-pHBSP for cardiac ischemia imaging. This radiolabeled peptide demonstrated significant binding affinity to hypoxic cells in vitro. Biodistribution studies and SPECT/CT scintigraphy in a rat model showed considerable accumulation in the ischemic region. researchgate.net

Another application area is sentinel lymph node detection (SLND). Research has explored modifying poly [lactide (co-glycolide)] (PLGA) nanoparticles with p-NH2-Bz-DTPA (p-aminobenzyl diethylenetriamine (B155796) pentaacetic acid) on their surface. This modification aimed to enhance the availability of functional groups for complexation with 99mTc. DTPA-conjugated PLGA nanoparticles showed improved radiolabeling yield and stability compared to unmodified nanoparticles. In a Wistar rat model, 99mTc-DTPA-PLGA nanoparticles demonstrated a considerable increase in uptake in the sentinel node, suggesting this surface modification approach is promising for developing 99mTc-labeled PLGA nanoparticle preparations for SLND. nih.gov

PET Imaging Agent Development

While DTPA is more commonly associated with SPECT and MRI, related chelators and conjugation strategies involving similar bifunctional approaches are central to PET imaging agent development. PET imaging often utilizes positron-emitting isotopes like Gallium-68 (68Ga). Macrocyclic chelators such as DOTA (tetraxetan) and NOTA are frequently employed for complexing 68Ga for PET imaging. wikipedia.orgguidetopharmacology.orgnih.govnih.gov For example, 68Ga-DOTATATE is a widely used PET tracer for imaging neuroendocrine tumors, binding to somatostatin (B550006) receptors. wikipedia.orgnih.gov Similarly, NOTA-based conjugates like 68Ga-NOTA-TOC are used in PET-CT imaging for evaluating neuroendocrine tumors by targeting somatostatin receptors. isotope-cmr.com Another example is 68Ga-NOTA-FAPI, a fibroblast activation protein (FAP) inhibitor used as a probe for FAP-targeted tumor imaging with good tumor detection efficacy. cenmed.comlabsolu.ca Although this compound itself is less common for direct 68Ga labeling compared to macrocyclic chelators, the principle of conjugating a chelator to a targeting vector via a reactive group (like the amino group on this compound) is fundamental to developing PET tracers with various radioisotopes.

MRI Contrast Agent Development for Molecular Imaging

This compound conjugates are also relevant to the development of MRI contrast agents, typically by chelating paramagnetic metal ions such as Gadolinium (Gd3+). Gd-DTPA (Gadopentetic acid) is a well-established MRI contrast agent. wikidoc.orgmacsenlab.comnih.gov It functions by reducing the T1 relaxation time of water protons in its vicinity due to the paramagnetic properties of Gd3+. wikidoc.org The conjugation of DTPA derivatives, including those with linker groups like the p-aminobenzyl moiety, to targeting molecules allows for the creation of targeted MRI contrast agents. These agents can accumulate specifically at sites of interest, enhancing the contrast in those areas and enabling molecular imaging with MRI. Gd-EOB-DTPA (Gadoxetic acid), for instance, is a liver-specific MRI contrast agent that is taken up by hepatocytes. nih.gov The strategy of linking a chelator to a targeting vector is key to achieving tissue-specific accumulation and improving the diagnostic utility of MRI.

Targeted Delivery and Biodistribution Studies (in non-human models)

The conjugation of this compound to biomolecules facilitates targeted delivery and allows for detailed studies of their biodistribution in non-human models.

Assessment of Target-Specific Accumulation

Conjugates incorporating this compound enable the assessment of the specificity and accumulation of the attached targeting vector at the intended biological site. By radiolabeling the this compound conjugate, researchers can track its distribution in vivo using imaging techniques like SPECT or by measuring radioactivity in dissected tissues. For example, studies evaluating 99mTc-labeled peptides conjugated via this compound have assessed their binding affinity to target cells in vitro and their accumulation in specific tissues or disease sites in animal models, such as the uptake in ischemic regions for cardiac imaging agents or accumulation in sentinel lymph nodes. researchgate.netnih.gov This allows for the quantification of target-specific uptake versus uptake in non-target tissues.

Pharmacokinetic and Biodistribution Profiles of Conjugates

Pre-clinical studies using this compound conjugates provide crucial data on their pharmacokinetic and biodistribution profiles. By labeling the conjugate with a suitable radioisotope (e.g., 99mTc, 111In, 177Lu), researchers can determine how the conjugate is absorbed, distributed, metabolized, and excreted in animal models. wikipedia.orggoogleapis.comepo.orgnih.gov Biodistribution studies typically involve administering the labeled conjugate to animals and measuring the radioactivity in various organs and tissues at different time points. This provides quantitative data on the concentration of the conjugate over time in target tissues, non-target tissues, and organs of clearance (e.g., kidneys, liver). Such studies are essential for understanding the in vivo behavior of the targeted conjugate, evaluating its potential efficacy and identifying potential off-target accumulation. For instance, studies on 99mTc-p-NH2-Bn-DTPA-(Lys-Dabcyl6,Phe7)-pHBSP for cardiac ischemia imaging included biodistribution analysis to show accumulation in the ischemic region. researchgate.net Similarly, the biodistribution of 99mTc-DTPA-PLGA nanoparticles in rats provided data on their uptake in sentinel lymph nodes. nih.gov

Below is a table summarizing some research findings related to the biodistribution of this compound conjugates or related DTPA-based imaging agents in pre-clinical models:

| Conjugate Example | Target/Application | Animal Model | Key Biodistribution Finding | Citation |

| 99mTc-p-NH2-Bn-DTPA-(Lys-Dabcyl6,Phe7)-pHBSP | Cardiac Ischemia Imaging | Rat | Considerable accumulation in the ischemic region (3.84 ID/g% at 30 min) | researchgate.net |

| 99mTc-DTPA-PLGA Nanoparticles | Sentinel Lymph Node Detection | Wistar Rat | Considerable increase in uptake in the sentinel node | nih.gov |

This type of data is critical for assessing the potential of this compound conjugates as targeted imaging agents or delivery systems in pre-clinical settings.

Influence of Conjugation on In Vivo Behavior

Conjugation of this compound to biomolecules significantly influences their in vivo behavior, particularly their biodistribution and clearance. Studies have investigated the in vivo profiles of various conjugates, often comparing them to unconjugated molecules or conjugates formed with different chelators.

For instance, a study evaluating ⁹⁹mTc-labeled peptide conjugates utilizing this compound showed specific internalization into B16/F10 cells and receptor-specific uptake in MC1 receptor-positive organs in nude mice bearing B16/F10 tumors. The uptake in the mouse tumor was 5.10 ± 0.08 % ID/g at 2 hours post-injection, with low accumulation in the kidney (4.58 ± 0.68 % ID/g at 2 hours) researchgate.net. Another study involving a ⁹⁹mTc-p-NH2-Bn-DTPA-peptide conjugate for cardiac ischemia imaging detected considerable accumulation in the ischemic region of rats researchgate.net.

In contrast, research comparing ⁶⁴Cu-labeled immunoconjugates found that those containing DTPA derivatives, including p-SCN-Bn-DTPA (a related derivative), demonstrated poorer serum stability compared to macrocyclic chelators like DOTA nih.gov. Stability in serum is a critical factor influencing the in vivo behavior and the effective delivery of the radiometal to the target site.

Studies with HPPH-aminobenzyl-Gd(III)-DTPA conjugates, designed for magnetic resonance imaging (MRI) and photodynamic therapy, confirmed higher tumor uptake of the conjugate compared to free HPPH in mice and rats bearing tumors. This indicates that conjugation with aminobenzyl-DTPA can enhance the accumulation of the conjugated molecule at the target site acs.orgresearchgate.net.

The in vivo stability of the chelate-biomolecule complex is crucial. While some DTPA-based conjugates have shown lower serum stability compared to macrocyclic counterparts nih.gov, other studies have indicated good in vivo stability for specific this compound conjugates, such as ⁹⁹mTc-DTPA-PLGA nanoparticles which showed negligible accumulation in the gastrointestinal region in rats hbni.ac.in.

Mechanistic Studies of Conjugate-Target Interactions

Mechanistic studies are essential to understand how this compound conjugates interact with their biological targets at the cellular and molecular levels. These studies often involve in vitro assays to evaluate binding, internalization, and specific interactions.

In Vitro Cell Binding and Internalization Assays

In vitro cell binding and internalization assays are commonly used to assess the interaction of this compound conjugates with target cells. These assays quantify the extent to which a conjugate binds to the cell surface and is subsequently taken up by the cells.

For example, a ⁹⁹mTc-labeled peptide conjugate incorporating this compound showed specific internalization into B16/F10 cells, with 12.45 ± 1.1 % internalization observed at 4 hours researchgate.net. Similarly, ⁹⁹mTc-HYNIC-peptides, also utilizing a related conjugation strategy, demonstrated specific binding and internalization in cultured HUVEC cells researchgate.net.

Studies on 111In-labeled bombesin (B8815690) analogs, some conjugated via DTPA, investigated binding and internalization by GRP receptor-positive pancreatic tumor cells. These studies determined IC₅₀ values, indicating the concentration of the conjugate required to inhibit 50% of radioligand binding, and assessed the rate and extent of internalization snmjournals.orgnih.gov.

Quantitative analysis of the binding affinity of conjugates can be performed using techniques like Surface Plasmon Resonance (SPR), which was used to determine the binding affinity (Kd) of an EGFR-targeting aptamer conjugated using a derivative of aminobenzyl-DTPA acs.org.

Receptor-Specific Uptake Investigations

Receptor-specific uptake investigations aim to confirm that the binding and internalization observed are mediated by specific receptors on the cell surface. This is often demonstrated by showing that the uptake of the labeled conjugate can be blocked by an excess of the unlabeled targeting molecule or a known ligand for the receptor.

Research with ⁹⁹mTc-labeled peptide conjugates showed receptor-specific uptake in MC1 receptor-positive organs in mice researchgate.net. In vitro blocking studies using ⁹⁹mTc-HYNIC-peptides confirmed specific binding and internalization in HUVEC cells researchgate.net.

Studies on 111In-labeled bombesin analogs in rats demonstrated specific uptake in GRP receptor-positive tissues, such as the pancreas, which could be blocked by co-injection of a GRP receptor-blocking dose of an unlabeled bombesin analog snmjournals.org. Similarly, 111In-labeled DTPA-conjugated RGD peptides showed selective binding to integrin alphavbeta3 in human melanoma tumors grown in nude mice nih.gov.

Investigations using ⁶⁴Cu-p-NH₂-Bn-DOTA-hu14.18K322A, a PET radiotracer, demonstrated significant GD2-positive tumor-targeting ability in mice, with a persistently higher uptake in GD2-positive tumors compared to GD2-negative tumors. This receptor-specific targeting was assessed through cell uptake and biodistribution studies researchgate.net.

DNA Binding Studies (e.g., for Necrosis Imaging)

This compound has been utilized in the development of conjugates for targeting specific intracellular components, such as DNA, for imaging applications like necrosis imaging.